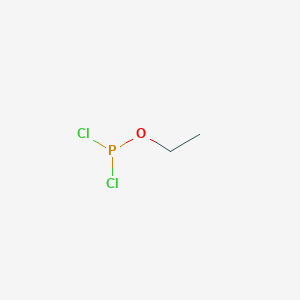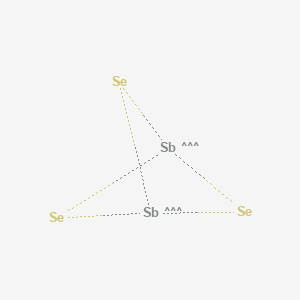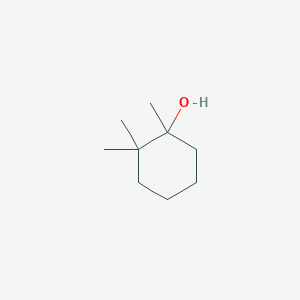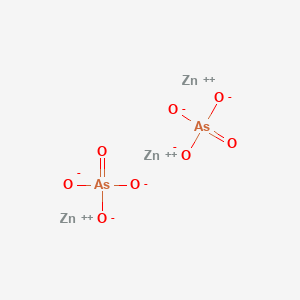
Zinc arsenate
描述
2-氨基-5-溴-6-氯吡嗪是一种杂环化合物,分子式为C4H3BrClN3,分子量为208.44 g/mol 。该化合物以吡嗪环上连接的氨基、溴原子和氯原子为特征。它通常用作有机合成的构建模块,并在医药化学和材料科学等领域有应用 。
作用机制
2-氨基-5-溴-6-氯吡嗪的作用机制涉及它与特定分子靶标的相互作用。例如,作为一种Akt抑制剂,它与Akt蛋白结合,抑制其活性,从而影响细胞增殖和存活通路 。该化合物对其他分子靶标和通路的影響仍在研究中。
类似化合物:
2-氨基-6-氯吡嗪: 结构相似但缺少溴原子.
2-溴-6-氯吡嗪: 结构相似但缺少氨基.
2-氨基-3-溴-6-氯吡嗪: 另一种密切相关的化合物,具有不同的取代模式.
独特性: 2-氨基-5-溴-6-氯吡嗪的独特性在于其特定的取代模式,赋予了其独特的化学反应性和生物活性。它结合了氨基、溴和氯取代基,使其成为各种合成应用的多功能构建模块 。
生化分析
Biochemical Properties
Zinc, a component of zinc arsenate, is an essential trace mineral that regulates the expression and activation of biological molecules such as transcription factors, enzymes, adapters, channels, and growth factors, along with their receptors . It is involved in a variety of biological processes, acting as a structural, catalytic, and intracellular and intercellular signaling component .
Cellular Effects
This compound, like other zinc compounds, can have significant effects on various types of cells and cellular processes. Zinc is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. Zinc, a component of this compound, can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound, like other zinc compounds, can be involved in various metabolic pathways. Zinc is known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound, like other zinc compounds, can be transported and distributed within cells and tissues. Zinc transporters regulate zinc levels by controlling zinc influx and efflux between extracellular and intracellular compartments, thus modulating the zinc concentration and distribution .
Subcellular Localization
Zinc, a component of this compound, is known to be involved in various cellular processes and can be found in various compartments or organelles within the cell .
准备方法
合成路线和反应条件: 2-氨基-5-溴-6-氯吡嗪的合成通常涉及吡嗪衍生物的溴化和氯化。一种常见的制备方法以2-氨基吡嗪为原料,进行区域选择性氯化,然后进行溴化 。反应条件通常包括在室温下使用N-溴代丁二酰亚胺(NBS)在甲醇或二氯甲烷中进行 。
工业生产方法: 2-氨基-5-溴-6-氯吡嗪的工业生产涉及可扩展工艺,以确保高产率和纯度。这些工艺通常以3-氨基吡嗪-2-羧酸酯为原料,然后进行氯化、重氮化、溴化、酯水解和羧基重排 。这些方法的优点包括纯化简单、易于放大和成本效益。
化学反应分析
反应类型: 2-氨基-5-溴-6-氯吡嗪会发生各种化学反应,包括:
取代反应: 氨基可以参与亲核取代反应。
氧化还原反应: 该化合物可以在特定条件下被氧化或还原。
偶联反应: 它可以用于偶联反应,形成更复杂的分子.
常见试剂和条件:
N-溴代丁二酰亚胺(NBS): 用于溴化反应。
钯催化剂: 用于偶联反应。
氧化剂: 例如,过氧化氢用于氧化反应.
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,偶联反应可以生成具有潜在生物活性的各种杂环化合物 。
科学研究应用
2-氨基-5-溴-6-氯吡嗪在科学研究中有多种应用,包括:
医药化学: 它用于合成Akt抑制剂,在癌症研究中很重要.
材料科学: 该化合物用作开发具有独特特性的新材料的构建模块。
生物学研究: 它用于研究细胞信号通路,尤其是PI3K/Akt/mTOR信号通路.
工业应用: 该化合物用于生产各种医药和农药.
相似化合物的比较
2-Amino-6-chloropyrazine: Similar in structure but lacks the bromine atom.
2-Bromo-6-chloropyrazine: Similar but lacks the amino group.
2-Amino-3-bromo-6-chloropyrazine: Another closely related compound with different substitution patterns.
Uniqueness: 2-Amino-5-bromo-6-chloropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of amino, bromine, and chlorine substituents makes it a versatile building block for various synthetic applications .
属性
IUPAC Name |
trizinc;diarsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2AsH3O4.3Zn/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBPLFWXEXNIJU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn3(AsO4)2, As2O8Zn3 | |
| Record name | ZINC ARSENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1710 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | zinc arsenate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894931 | |
| Record name | Zinc orthoarsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc arsenate is a white powder. Toxic by inhalation and ingestion., Octahydrate: White odorless powder; [MSDSonline] | |
| Record name | ZINC ARSENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1710 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc arsenate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8741 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
3.31 at 59 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | ZINC ARSENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1710 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
13464-33-0; 13464-44-3; 28838-01-9; 28838-02-0, 1303-39-5, 13464-44-3 | |
| Record name | ZINC ARSENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1710 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc ortho-arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc orthoarsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc arsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC ORTHOARSENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ95O9Z4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula of zinc arsenate?
A1: The molecular formula of this compound can vary depending on hydration state. Anhydrous this compound is Zn3(AsO4)2. []
Q2: Are there any known hydrated forms of this compound?
A2: Yes, several hydrated forms exist, including Zn3(AsO4)2.4H2O, [, ] a lamellar hydrated sodium this compound, [] and a new polymorph of this compound hydrate, Zn9(AsO4)6·4H2O. []
Q3: What are some of the structural features observed in zinc arsenates?
A3: Zinc arsenates exhibit diverse structures, including zero-dimensional monomers, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. These structures often incorporate channels and exhibit polymorphism. [, , ]
Q4: Can you describe the structure of Legrandite and Paradamite, two this compound minerals?
A4: Legrandite, Zn2AsO4(OH)H2O, has a framework structure with ZnO6 octahedra, AsO4 tetrahedra, and ZnO5 trigonal dipyramids, forming channels that run parallel to the c-axis. Paradamite, Zn2AsO4(OH), also has a framework structure with AsO4 tetrahedra and ZnO5 trigonal dipyramids, but the channels run parallel to the a-axis. []
Q5: How does the presence of amines influence the synthesis of zinc arsenates?
A5: Amines can act as templates during hydrothermal synthesis, influencing the dimensionality and pore size of resulting zinc arsenates. [, , ]
Q6: How stable are dendrimer-loaded zinc arsenates?
A6: Research suggests that higher-generation dendrimers become squeezed between the ZnAs layers, leading to interlayer spacings that do not directly correlate with the dendrimer size. []
Q7: What happens to the structure of Zn9(AsO4)6·4H2O upon heating?
A7: This this compound hydrate undergoes thermal transformation, first forming a new phase of Zn3(AsO4)2 at 424°C and then transitioning to the known β-Zn3(AsO4)2 phase at 865°C. []
Q8: Are there environmental concerns associated with the use of ACZA-treated wood?
A8: Yes, ACZA contains arsenic, which can leach from treated wood into surrounding soil and water. [, , , ] Studies have shown elevated levels of copper, zinc, and arsenic in soil near ACZA-treated utility poles. []
Q9: What measures are being taken to address the environmental concerns of arsenical-treated wood?
A9: Label changes in 2003 restricted the use of arsenical treatments like CCA and ACZA to industrial and agricultural applications. [] Furthermore, research is exploring alternative wood preservatives with reduced environmental impact. []
Q10: How does high-temperature drying impact the treatability of wood with ACZA and CCA?
A10: High-temperature drying can improve the penetration of ACZA but reduce the penetration of CCA in wood. []
Q11: Can nanotechnology offer solutions for safer wood preservation?
A11: Research suggests that nano-zinc oxide particles could be a safer alternative to soluble zinc used in some wood preservatives. These nanoparticles exhibit leach resistance, UV protection, and termite toxicity. [, ]
Q12: What is known about the fate of this compound in anaerobic environments?
A12: In anaerobic bioreactors, arsenic removal is primarily attributed to the formation of this compound within oxic zones. []
Q13: What are some alternatives to this compound in various applications?
A13: Alternatives to this compound include other wood preservatives like copper-based formulations (e.g., ACQ, CDDC, CC), [, , ] as well as newer technologies like nano-metal treatments. [, ] The choice of alternative depends on the specific application and desired performance characteristics. []
Q14: Are there any known biomarkers for assessing the impact of this compound exposure?
A14: While specific biomarkers for this compound exposure are not extensively studied in the provided research, analysis of metal concentrations in biological samples and environmental matrices is crucial for monitoring exposure and potential risks. [, , ]
Q15: What analytical techniques are commonly used to characterize and quantify this compound?
A15: Techniques include X-ray diffraction for structural characterization, [, , , , , , ] electron microprobe analysis for elemental composition, [] and atomic absorption spectroscopy for quantifying metal content in solutions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



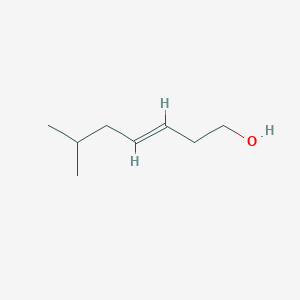
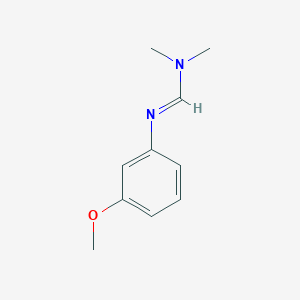

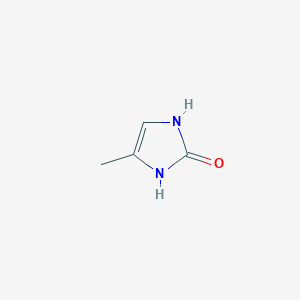
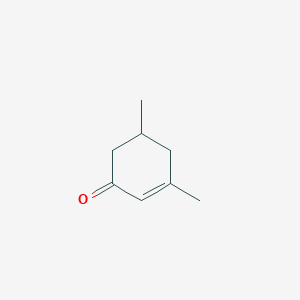
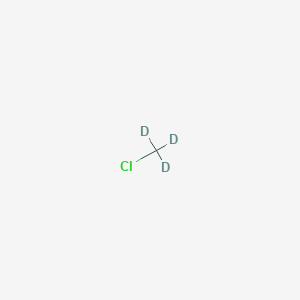
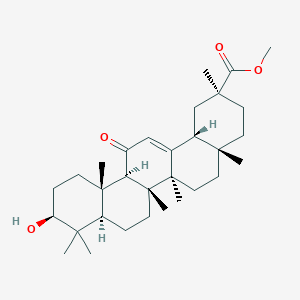

![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)
